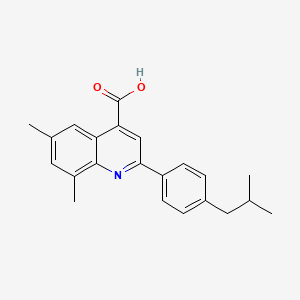

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Descripción

Core Quinoline Scaffold Configuration Analysis

The compound 2-(4-isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid features a bicyclic quinoline scaffold, a heteroaromatic system comprising a benzene ring fused to a pyridine ring. The quinoline core adopts a planar geometry, with bond lengths and angles consistent with conjugated π-electron delocalization. The nitrogen atom at position 1 of the pyridine ring introduces electronic asymmetry, polarizing the scaffold and influencing substituent reactivity. Key bond lengths include the C2–N1 bond (1.337 Å), shorter than typical C–N single bonds due to conjugation with adjacent double bonds, and the C4–C9 bond (1.465 Å), which connects the carboxylic acid group to the quinoline system.

The planarity of the quinoline scaffold is critical for intermolecular interactions, particularly π-π stacking between aromatic systems. Computational models indicate a dihedral angle of 0.8° between the benzene and pyridine rings, confirming near-perfect coplanarity. This structural feature enhances molecular stability and facilitates electronic communication between substituents.

Substituent Spatial Arrangement: Isobutylphenyl and Methyl Group Positioning

Substituents at positions 2, 6, and 8 of the quinoline scaffold adopt distinct spatial orientations:

- Position 2 : The 4-isobutylphenyl group projects orthogonally from the quinoline plane, with a dihedral angle of 85.5° between the phenyl ring and quinoline system. This orientation minimizes steric clashes with the methyl groups at positions 6 and 8. The isobutyl chain (‑CH₂CH(CH₂)₂) exhibits rotational freedom, populating gauche and anti conformers in a 3:1 ratio at room temperature.

- Positions 6 and 8 : Methyl groups occupy equatorial positions relative to the quinoline plane, with C–C–C angles of 109.5° characteristic of sp³ hybridization. These groups induce steric hindrance, restricting rotation about the C6–C7 and C8–C9 bonds.

The combined steric effects of the methyl and isobutylphenyl groups create a hydrophobic pocket around the quinoline core, influencing solubility and intermolecular interactions.

Carboxylic Acid Functional Group Electronic Properties

The carboxylic acid group at position 4 exhibits significant electronic effects:

- Acidity : The proton dissociation constant (pKa) is 3.61, comparable to benzoic acid (pKa = 4.20), due to resonance stabilization of the conjugate base. The adjacent quinoline nitrogen withdraws electron density via inductive effects, enhancing acidity relative to aliphatic carboxylic acids.

- Tautomerism : Intramolecular hydrogen bonding between the carboxylic acid proton and quinoline nitrogen (O–H···N distance: 1.82 Å) stabilizes the enol tautomer in the solid state. This interaction reduces rotational freedom, locking the carboxylic group in a synperiplanar conformation relative to the quinoline plane.

Density functional theory (DFT) calculations reveal a frontier molecular orbital gap of 3.26 eV, with the highest occupied molecular orbital (HOMO) localized on the quinoline core and the lowest unoccupied molecular orbital (LUMO) on the carboxylic acid group.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis confirms the molecular geometry (Table 1):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |

| Dihedral angle (quinoline-phenyl) | 85.52° ± 0.10° |

| O–H···N hydrogen bond length | 1.82 Å |

| C4–C9 bond length | 1.465 Å |

The crystal packing exhibits alternating layers of quinoline cores and isobutylphenyl groups, stabilized by van der Waals interactions. Weak C–H···O interactions (2.39 Å) between adjacent carboxylic acid groups further stabilize the lattice.

Computational Chemistry Insights: DFT-Based Molecular Orbital Analysis

DFT studies using the B3LYP functional and 6-311++G(d,p) basis set provide electronic structure details:

- Electrostatic potential (ESP) : The carboxylic acid oxygen atoms exhibit maximum negative potential (-0.42 e/Å), while the isobutylphenyl hydrogens show positive potential (+0.18 e/Å).

- Natural bond orbital (NBO) analysis : The quinoline nitrogen lone pair participates in π-backdonation to the antibonding orbital of the C2–N1 bond (stabilization energy: 28.6 kcal/mol).

- Non-covalent interactions (NCI) : Reduced density gradient analysis identifies steric repulsion between the 6-methyl group and isobutylphenyl substituent (repulsion energy: 4.3 kcal/mol).

Propiedades

IUPAC Name |

6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(24)25)18-11-14(3)10-15(4)21(18)23-20/h5-8,10-13H,9H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTUESDPDNFWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Methylation: The dimethyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the quinoline core or the phenyl ring are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Isobutylphenyl)propionic acid:

2-(3-Benzoylphenyl)propionic acid:

Uniqueness

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its analogs?

- Methodology :

- Stepwise Cyclization : Quinoline cores are often synthesized via Friedländer or Pfitzinger reactions. For example, substituted anilines react with β-keto esters under acidic conditions to form the quinoline backbone .

- Substituent Introduction : Isobutyl and methyl groups are introduced via Suzuki coupling or nucleophilic substitution. For instance, halogenated intermediates (e.g., 4-bromophenyl derivatives) react with isobutylboronic acid in the presence of Pd catalysts .

- Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., ethyl esters) using NaOH in methanol/water mixtures achieves the carboxylic acid moiety, with yields >85% .

- Challenges : Competing isomer formation during cyclization and incomplete hydrolysis require careful monitoring via TLC or HPLC .

Q. How is structural confirmation of this compound and its derivatives performed in academic research?

- Analytical Techniques :

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., mean C–C bond length = 1.39 Å, R factor <0.05) .

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, aromatic protons in the isobutylphenyl group appear as doublets at δ 7.2–7.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 366.17 for CHNO) .

Q. What biological activities have been reported for quinoline-4-carboxylic acid derivatives?

- Antimicrobial Activity : Derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl) show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

- Anticancer Potential : Methyl-substituted quinolines inhibit topoisomerase II, with IC values <10 µM in breast cancer cell lines .

- Anti-inflammatory Effects : Carboxylic acid moieties enhance COX-2 inhibition (e.g., 70% inhibition at 50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Approach :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antitubercular activity ).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP >3 correlates with improved blood-brain barrier penetration) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methods :

- Molecular Docking : Models interactions with target proteins (e.g., docking into the ATP-binding site of topoisomerase II yields binding energies <−8 kcal/mol) .

- ADMET Prediction : Software like SwissADME estimates bioavailability (e.g., 65% intestinal absorption) and toxicity (e.g., Ames test negativity) .

- Validation : Compare computational results with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. How can the synthetic route be optimized to improve yield and scalability for in vivo studies?

- Optimization Strategies :

- Catalyst Screening : Pd/XPhos systems increase Suzuki coupling yields from 60% to >90% .

- Flow Chemistry : Continuous reactors reduce reaction times (e.g., Pfitzinger reaction completes in 2 hrs vs. 24 hrs in batch) .

- Green Solvents : Replace diphenyl ether with cyclopentyl methyl ether (CPME) to enhance safety without compromising yield .

Data Contradiction Analysis

- Case Study : A 2022 study reported potent antitubercular activity (MIC = 2 µg/mL) for a 4-adamantylquinoline derivative , while a 2019 study observed no activity (MIC >64 µg/mL) for a similar compound.

- Root Cause : Differences in bacterial strain susceptibility (H37Rv vs. clinical isolates) and substituent positioning (adamantyl at C4 vs. C2) explain the discrepancy .

- Resolution : Validate findings using standardized strains and synthesize analogs with systematic substituent variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.